molecular formula C21H27NO4S B2870620 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide CAS No. 1797027-65-6

2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Cat. No.: B2870620
CAS No.: 1797027-65-6
M. Wt: 389.51
InChI Key: LOPQBRVUOOZKJP-UHFFFAOYSA-N
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Description

2-(4-(Isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic small molecule of interest in medicinal chemistry and early-stage drug discovery. This compound features a phenylacetamide core, a scaffold recognized in scientific literature for its relevance in anticancer research . The molecular structure incorporates key functional groups, including an isopropylsulfonyl moiety, which can influence a compound's pharmacokinetic properties and target binding, and a methoxy-substituted phenethyl group that may contribute to hydrophobic interactions. Acetamide derivatives are frequently investigated for their potential to interact with various enzymatic targets, such as kinase inhibitors or carbonic anhydrases, which are prominent in oncology and other therapeutic areas . Provided as a high-purity material, this compound is intended for in vitro research applications, including biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-(4-propan-2-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO4S/c1-15(2)27(24,25)18-11-9-17(10-12-18)13-21(23)22-14-20(26-4)19-8-6-5-7-16(19)3/h5-12,15,20H,13-14H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPQBRVUOOZKJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)CC2=CC=C(C=C2)S(=O)(=O)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(isopropylsulfonyl)phenyl)-N-(2-methoxy-2-(o-tolyl)ethyl)acetamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

  • Molecular Formula : C₁₈H₂₃N₃O₃S
  • Molecular Weight : 357.45 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits significant activity as an ALK (anaplastic lymphoma kinase) inhibitor . ALK is a receptor tyrosine kinase involved in several types of cancer, including non-small cell lung cancer (NSCLC). The inhibition of ALK leads to the disruption of downstream signaling pathways that promote cell proliferation and survival, ultimately inducing apoptosis in cancer cell lines such as Karpas299 and H2228.

Anticancer Activity

The compound has shown promising results in vitro against various cancer cell lines. Notably, it induces:

  • Cell Cycle Arrest : The compound halts the progression of the cell cycle, preventing cancer cells from dividing.
  • Apoptosis : It triggers programmed cell death, which is critical for eliminating malignant cells.

In a study involving Karpas299 and H2228 cell lines, significant apoptosis was observed at concentrations as low as 0.1 µM.

Anticonvulsant Activity

In addition to its anticancer properties, derivatives of this compound have been evaluated for their anticonvulsant activity. A related series demonstrated protective effects in seizure models (MES and scPTZ tests), indicating potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • The isopropylsulfonyl group enhances binding affinity to the ALK receptor.
  • The methoxy group contributes to lipophilicity, affecting bioavailability and distribution in biological systems.

Case Studies

StudyCompound TestedCell LineObserved EffectConcentration
This compoundKarpas299Induces apoptosis0.1 µM
Related derivativesMES modelAnticonvulsant effect100 mg/kg

Comparison with Similar Compounds

Sulfonyl-Containing Acetamides

2-(4-Isopropylphenoxy)-N-[4-(isopropylsulfamoyl)phenyl]acetamide (): Key difference: The sulfamoyl group (SO₂-NH-iPr) replaces the sulfonyl group (SO₂-iPr) in the target compound. Implications: Sulfamoyl groups may enhance hydrogen-bonding capacity but reduce stability compared to sulfonyl groups due to the NH moiety’s susceptibility to oxidation .

N-(4-(Morpholinosulfonyl)phenyl)-2-(phenylamino)acetamide derivatives (): The morpholinosulfonyl group (SO₂-morpholine) replaces isopropylsulfonyl.

Aromatic Substitution Patterns

N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide (5g) (): Features a naphthylmethyl group and dimethylaminophenyl substituent. The naphthyl group introduces significant steric bulk, likely reducing membrane permeability relative to the target compound’s o-tolyl group .

2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (): Shares the o-tolyl group but replaces the isopropylsulfonylphenyl moiety with an acetylphenoxy group.

Physical and Spectral Properties

Compound Melting Point (°C) Key Spectral Features (1H-NMR) Reference
Target Compound Not reported Expected δ 1.3–1.5 (isopropyl CH₃), δ 3.3 (SO₂-iPr), δ 6.8–7.5 (aromatic protons)
5g (Dimethylamino/naphthyl derivative) 174 δ 2.9 (N(CH₃)₂), δ 7.4–8.2 (naphthyl protons)
Morpholinosulfonyl derivatives (5i–5o) 160–220 δ 3.6–3.8 (morpholine CH₂), δ 7.2–7.8 (aryl protons)
  • The target compound’s methoxy group (δ ~3.3–3.5) and o-tolyl methyl (δ ~2.3) would distinguish it in NMR spectra from analogs like 5g or morpholinosulfonyl derivatives .

Enzyme Inhibition Potential

  • Morpholinosulfonyl derivatives () were studied as COVID-19 inhibitors. The polar morpholine group may facilitate interactions with viral protease active sites, whereas the target compound’s isopropylsulfonyl group could favor hydrophobic binding pockets .

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